molecular formula C7H6ClI B1586780 2-Chloro-4-iodotoluene CAS No. 83846-48-4

2-Chloro-4-iodotoluene

Cat. No. B1586780
CAS RN: 83846-48-4
M. Wt: 252.48 g/mol
InChI Key: PJYASWQMTNNSSL-UHFFFAOYSA-N
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Description

2-Chloro-4-iodotoluene is a chemical compound with the molecular formula C7H6ClI . It has a molecular weight of 252.48 . It is also known by the IUPAC name 2-chloro-4-iodo-1-methylbenzene .


Synthesis Analysis

The synthesis of 2-Chloro-4-iodotoluene involves several steps. In one example, the compound was obtained as a pale-brown oil from 2-chloro-4-iodotoluene (2.3 g) . In another example, the compound was obtained from 2-chloro-4-iodotoluene (7.89 g) and thiophene-2-boric acid (4.8 g) .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodotoluene consists of a benzene ring with a chlorine atom and an iodine atom attached to it . The InChI code for this compound is 1S/C7H6ClI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-4-iodotoluene is a liquid at 20 degrees Celsius . It should be stored under inert gas and away from light and air . It has a specific gravity of 1.82 .

Scientific Research Applications

Iodofluorination of Alkenes and Alkynes

2-Chloro-4-iodotoluene is used in the iodofluorination of alkenes and alkynes. This process involves the generation of an 'IF' couple from molecular iodine and 4-iodotoluene difluoride, which adds to various alkenes and alkynes in a Markovnikov fashion with prevalent anti-stereoselectivity (Conte, Panunzi, & Tingoli, 2006).

Thermodynamic Properties in Mixtures

Research on the excess molar enthalpies of mixtures involving halogenoaromatic compounds and toluene has been conducted. These studies include the examination of 4-iodotoluene and toluene mixtures, which demonstrate specific endothermic and exothermic behaviors (Otín, Muñoz, Toledo, Velasco, & Losa, 1985).

Dichlorination Catalyst Research

4-Iodotoluene has been utilized in the development of a new dichlorination catalyst that eliminates the need for chlorine gas. This catalyst, combining cesium chloride, an oxidizing agent, and 4-iodotoluene, generates 4-iodotoluene dichloride, thereby bypassing the hazardous handling of chlorine gas (Peplow, 2019).

Safety And Hazards

2-Chloro-4-iodotoluene is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It may cause respiratory irritation . Safety precautions include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-chloro-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYASWQMTNNSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232740
Record name 2-Chloro-4-iodotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodotoluene

CAS RN

83846-48-4
Record name 2-Chloro-4-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83846-48-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-iodotoluene
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Record name 2-Chloro-4-iodotoluene
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Record name 2-chloro-4-iodotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
ALJ Beckwith, WA Waters - Journal of the Chemical Society (Resumed …, 1957 - pubs.rsc.org
… Independent synthesis from 2-chloro-4-iodotoluene shows that it is 3 : 3’-dichloro-4 : 4’… 2-Chloro-4-iodotoluene (7-1 g.) and copper bronze (8 g. ; freshly dried) were heated under …
Number of citations: 8 pubs.rsc.org
L Wang, GT Wang, X Wang, Y Tong… - Journal of medicinal …, 2004 - ACS Publications
… A mixture of 2-chloro-4-iodotoluene (3.95 g, 15.6 mmol), NBS (3.10 g, 17.2 mmol), and benzoyl peroxide (0.5 g, 2.1 mmol) in 100 mL of CCl 4 was heated to reflux for 2 days. After it …
Number of citations: 45 pubs.acs.org
RK Goel, S Sharma, DN Waters - Spectrochimica Acta Part A: Molecular …, 1986 - Elsevier
… Table 3 gives observed values of the 00 bands of mIT, pIT, 2fluoro-4-iodotoluene and 2-chloro-4-iodotoluene. For the latter two compounds, shifts of the 0,0 bands compared to the shift …
Number of citations: 4 www.sciencedirect.com
SJ Baker, T Akama, YK Zhang, V Sauro… - Bioorganic & medicinal …, 2006 - Elsevier
A series of borinic acid picolinate esters were synthesized and screened for their minimum inhibitory concentration (MIC) against Gram-positive and -negative bacteria. Our lead …
Number of citations: 100 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com
PL Herbertson - 1995 - etheses.dur.ac.uk
This chapter briefly reviews the main areas of chemistry covered in the present work. Much of the background is covered only briefly, with more specialised literature being referenced if …
Number of citations: 4 etheses.dur.ac.uk
A Nilova - 2020 - search.proquest.com
The benzenoid core is a frequent and irreplaceable component of biologically active molecules. Structure function relationship of these compounds has been broadly analyzed and …
Number of citations: 2 search.proquest.com
AG Baldwin, VS Tapia, T Swanton, CS White… - …, 2018 - Wiley Online Library
… mmol) was added dropwise to a solution of 2-chloro-4-iodotoluene (0.28 mL, 1.98 mmol) in … mmol) was added dropwise to a solution of 2-chloro-4-iodotoluene (0.56 mL, 3.96 mmol) in …
LE Sirois, MM Zhao, NK Lim, MS Bednarz… - … Process Research & …, 2018 - ACS Publications
… 2-Chloro-4-iodotoluene (13) was selected as a suitable raw material allowing for sequential functionalization of the aromatic ring. Treatment of 13 with i-PrMgCl gave the aryl Grignard …
Number of citations: 8 pubs.acs.org
Y Aida, Y Shibata, K Tanaka - The Journal of Organic Chemistry, 2018 - ACS Publications
… The title compound was prepared from 1-ethyl 4,4-dimethyl hepta-1,6-diyne-1,4,4-tricarboxylate (4) and 2-chloro-4-iodotoluene in 65% yield by the procedure used for 1c. Brown oil; 1 H …
Number of citations: 15 pubs.acs.org

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